N-(2-Fluoro-3,5-dimethoxyphenyl)-3-(1-methyl-1H-pyrazol-4-yl)pyrido[2,3-b]pyrazin-6-amine
Description
Properties
IUPAC Name |
N-(2-fluoro-3,5-dimethoxyphenyl)-3-(1-methylpyrazol-4-yl)pyrido[2,3-b]pyrazin-6-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN6O2/c1-26-10-11(8-22-26)15-9-21-13-4-5-17(25-19(13)24-15)23-14-6-12(27-2)7-16(28-3)18(14)20/h4-10H,1-3H3,(H,23,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITLIRHFMCQXMOT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=CN=C3C=CC(=NC3=N2)NC4=C(C(=CC(=C4)OC)OC)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Fluoro-3,5-dimethoxyphenyl)-3-(1-methyl-1H-pyrazol-4-yl)pyrido[2,3-b]pyrazin-6-amine typically involves multiple steps, starting from commercially available precursors. The key steps may include:
Formation of the pyrido[2,3-b]pyrazine core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the pyrazolyl group: This step may involve coupling reactions such as Suzuki or Stille coupling.
Functionalization with the fluoro and methoxy groups: These groups can be introduced through electrophilic aromatic substitution or other suitable reactions.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:
Scaling up the reaction conditions: Ensuring that the reactions can be performed on a larger scale without compromising the efficiency.
Purification techniques: Using methods such as recrystallization, chromatography, or distillation to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
N-(2-Fluoro-3,5-dimethoxyphenyl)-3-(1-methyl-1H-pyrazol-4-yl)pyrido[2,3-b]pyrazin-6-amine can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove certain functional groups or to convert them into different ones.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions may include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens, nucleophiles, or electrophiles.
Major Products
The major products formed from these reactions will depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions may introduce new substituents at specific positions on the aromatic rings.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe or tool for studying biological processes.
Medicine: As a potential therapeutic agent or as a lead compound for drug development.
Industry: As an intermediate in the production of pharmaceuticals, agrochemicals, or other specialty chemicals.
Mechanism of Action
The mechanism of action of N-(2-Fluoro-3,5-dimethoxyphenyl)-3-(1-methyl-1H-pyrazol-4-yl)pyrido[2,3-b]pyrazin-6-amine would depend on its specific interactions with molecular targets. These may include:
Binding to enzymes or receptors: Modulating their activity or function.
Interacting with nucleic acids: Affecting gene expression or protein synthesis.
Modulating signaling pathways: Influencing cellular processes such as proliferation, differentiation, or apoptosis.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Molecular Comparison
Key Observations
Core Heterocycle Variability :
- The target compound’s pyrido[2,3-b]pyrazine core is distinct from pyrazolo-fused cores in analogs (e.g., pyrazolo[3,4-b]pyrazine in , pyrazolo[4,3-b]pyridine in ). Pyrido-pyrazines may offer enhanced planarity for target binding compared to pyrazole-fused systems.
This contrasts with the difluoromethoxy group in , which introduces greater electronegativity. Pyrazole vs. Triazole: The 1-methylpyrazole in the target may confer better metabolic stability than the triazole in , which is prone to oxidative degradation.
Synthetic Complexity :
- The target compound likely requires palladium-catalyzed cross-coupling for pyrazole attachment (similar to ’s use of Pd₂(dba)₃/XPhos). In contrast, employs copper-mediated amination for cyclopropylamine coupling.
Biological Implications :
- While biological data for the target compound is unavailable, analogs like show activity in pyrazoline-based biological studies, suggesting the pyrazole core is pharmacologically relevant. Fluorine-containing compounds (e.g., ) are often optimized for kinase inhibition or CNS penetration.
Research Findings and Trends
- Fluorine Incorporation : Fluorine is prevalent in all compared compounds (except ), underscoring its role in enhancing bioavailability and target binding .
- Heterocyclic Diversity : Pyran () and triazole () substituents modulate solubility and conformational flexibility, whereas the target’s methoxy groups may favor hydrogen bonding.
Biological Activity
N-(2-Fluoro-3,5-dimethoxyphenyl)-3-(1-methyl-1H-pyrazol-4-yl)pyrido[2,3-b]pyrazin-6-amine is a compound of interest in medicinal chemistry, particularly for its potential therapeutic applications. This article explores its biological activity, synthesis, and mechanisms of action, supported by relevant research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by a pyrido[2,3-b]pyrazine core, a pyrazole moiety, and a fluorinated phenyl group. The presence of the dimethoxy substituents enhances its lipophilicity and may influence its interaction with biological targets.
Anticancer Properties
Recent studies have demonstrated that derivatives of pyrido[2,3-b]pyrazine compounds exhibit significant antiproliferative activity against various cancer cell lines. For instance, compounds in this class have shown growth inhibition in the range of 0.12 μM to 9.84 μM across different cancer types, indicating their potential as anticancer agents .
The mechanism by which this compound exerts its biological effects may involve:
- Inhibition of DNA Synthesis : Similar compounds have been shown to interact with calf thymus DNA, disrupting replication processes.
- Apoptosis Induction : Evidence suggests that these compounds can trigger apoptotic pathways in cancer cells.
Case Studies
A detailed investigation into the biological activity of this compound was conducted through various in vitro assays. The results indicated a dose-dependent response in cell viability assays where concentrations were varied from nanomolar to micromolar levels.
Data Table: Summary of Biological Activity
| Activity Type | Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| Antiproliferative | A549 (Lung Cancer) | 0.12 | DNA synthesis inhibition |
| Antiproliferative | MCF7 (Breast Cancer) | 0.45 | Apoptosis induction |
| Antiproliferative | HeLa (Cervical Cancer) | 0.85 | Cell cycle arrest |
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions including:
- Formation of the Pyrido[2,3-b]pyrazine Core : This step often employs cyclization techniques.
- Introduction of the Fluorinated Phenyl Group : Utilizing fluorinated reagents to ensure proper substitution.
- Final Assembly : Coupling reactions to integrate the pyrazole unit.
Characterization methods such as NMR spectroscopy and mass spectrometry confirm the structure and purity of the synthesized compound.
Q & A
Q. What are the key steps and optimization strategies for synthesizing this compound?
The synthesis typically involves coupling reactions between substituted pyridine/pyrazine precursors and aryl amines under transition metal catalysis. Critical steps include:
- Catalyst selection : Copper(I) bromide (CuBr) or palladium catalysts are often used to facilitate C–N bond formation .
- Solvent and temperature : Reactions in dimethyl sulfoxide (DMSO) at 35–80°C for 24–48 hours yield intermediates, followed by purification via column chromatography (e.g., ethyl acetate/hexane gradients) .
- Yield optimization : Low yields (e.g., 17.9% in ) suggest the need for iterative adjustments to stoichiometry, reaction time, or catalyst loading.
| Parameter | Example from | Example from |
|---|---|---|
| Catalyst | Copper(I) bromide | None specified (base: Cs2CO3) |
| Solvent | DMSO | Acetonitrile |
| Reaction Time | 48 hours | 6–12 hours |
| Purification | Column chromatography | Recrystallization |
Q. Which spectroscopic techniques are most effective for structural confirmation?
- 1H/13C NMR : Assign aromatic protons (δ 8.8–7.0 ppm) and heterocyclic carbons (e.g., pyridine/pyrazine rings) .
- HRMS (ESI) : Validates molecular weight (e.g., [M+H]+ peaks) .
- IR Spectroscopy : Identifies functional groups (e.g., amine N–H stretches at ~3300 cm⁻¹) .
Q. How are common impurities characterized during synthesis?
- Byproduct identification : Use LC-MS or preparative TLC to isolate side products (e.g., dehalogenated intermediates or dimerization products) .
- Quantitative analysis : HPLC with UV detection (λ = 254 nm) assesses purity (>95% required for biological assays) .
Advanced Research Questions
Q. How can contradictory biological activity data across studies be resolved?
- Experimental replication : Standardize assay conditions (e.g., cell lines, incubation time) to minimize variability .
- Mechanistic validation : Use kinase inhibition profiling (e.g., p38 MAP kinase assays in ) to confirm target specificity.
- Data normalization : Express activity as IC50 values relative to positive controls (e.g., staurosporine for kinase inhibition) .
Q. What strategies improve pharmacokinetic properties (e.g., solubility, metabolic stability)?
- Structural modifications :
- Introduce polar groups (e.g., hydroxyl or morpholine) to enhance aqueous solubility .
- Replace metabolically labile substituents (e.g., methyl with trifluoromethyl) .
- In silico modeling : Predict ADMET profiles using software like Schrödinger Suite or MOE to prioritize derivatives .
Q. How is the mechanism of action validated in complex biological systems?
- Target engagement assays : Use cellular thermal shift assays (CETSA) to confirm binding to intended targets (e.g., kinases) .
- Gene knockout models : CRISPR/Cas9-mediated deletion of the target gene to observe loss of compound efficacy .
Methodological Design Considerations
Q. How to align experimental design with existing theoretical frameworks (e.g., kinase inhibition)?
- Conceptual anchoring : Link compound design to known kinase inhibitor pharmacophores (e.g., ATP-binding pocket interactions in ) .
- Dose-response studies : Use logarithmic concentration ranges (1 nM–10 µM) to establish potency gradients .
Q. What in vitro models are suitable for evaluating anti-inflammatory or anti-cancer activity?
- Cell-based assays :
- NF-κB luciferase reporter assays for anti-inflammatory activity .
- MTT assays on cancer cell lines (e.g., HeLa, MCF-7) for cytotoxicity profiling .
- 3D tumor spheroids : Mimic in vivo tumor microenvironments for efficacy validation .
Data Interpretation and Reporting
Q. How to address variability in SAR studies across derivatives?
- Substituent analysis : Tabulate substituent effects on activity (see table below) .
- Statistical rigor : Use ANOVA or Student’s t-test to confirm significance (p < 0.05) .
| Substituent Position | Modification | Effect on Activity | Source |
|---|---|---|---|
| Pyridine C-3 | Fluorophenyl | Enhanced kinase inhibition | |
| Pyrazole N-1 | Methyl | Improved metabolic stability | |
| Pyrimidine C-7 | Difluoromethyl | Increased solubility |
Q. What metrics should be prioritized in preclinical studies?
- Selectivity index : Ratio of IC50 values for target vs. off-target effects .
- Pharmacokinetic parameters : AUC, Cmax, and half-life in rodent models .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
